(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

Description

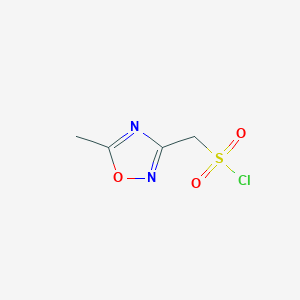

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWYGAJINNRPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598160-87-2 | |

| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride typically involves the reaction of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl hydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry:

Synthesis of Heterocycles: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine:

Antimicrobial Agents: Compounds derived from this compound have shown potential as antimicrobial agents.

Enzyme Inhibitors: Some derivatives are being investigated for their ability to inhibit specific enzymes, making them potential candidates for drug development.

Industry:

Mechanism of Action

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride largely depends on its derivatives and their specific applications. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two closely related analogs: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (acyl chloride derivative) and 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (bulkier sulfonyl chloride derivative). Key differences lie in the functional groups and substituents, which influence reactivity, physical properties, and applications.

Structural and Physical Properties

- Molecular Weight : The methanesulfonyl derivative is the lightest due to its simple methyl substituent, while the benzenesulfonyl analog has the highest mass owing to the aromatic ring.

- Melting Point : The benzenesulfonyl compound exhibits a defined melting range (67–69°C), likely due to enhanced crystallinity from the planar benzene ring. Data for the methanesulfonyl variant are absent but predicted to be lower.

Reactivity and Stability

- Sulfonyl Chlorides vs. Acyl Chlorides : Sulfonyl chlorides (e.g., methanesulfonyl and benzenesulfonyl derivatives) are more electrophilic than acyl chlorides due to sulfur’s ability to stabilize the transition state during nucleophilic substitution. This makes them more reactive toward amines, alcohols, and thiols .

- Conversely, the benzene ring’s electron-withdrawing effects may enhance electrophilicity at the sulfur center.

- Hydrolytic Stability : Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous handling. The benzoyl chloride derivative, while reactive, may exhibit different hydrolysis kinetics due to its acyl chloride group.

Research Findings and Key Insights

- Synthetic Utility : Sulfonyl chlorides with oxadiazole cores are versatile intermediates. For example, the benzenesulfonyl derivative (CAS 10185-62-3) is commercially available (Kanto Reagents) and used in high-throughput drug discovery .

- Structural Insights : Computational modeling or crystallography (using SHELX ) could elucidate bond-length variations between sulfonyl and acyl groups, impacting reactivity predictions.

- Limitations : Data gaps (e.g., melting points for the methanesulfonyl compound) highlight the need for further experimental characterization.

Biological Activity

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 196.61 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor. This article reviews the biological activity of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl hydrazide with thionyl chloride under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The compound's sulfonyl chloride functional group makes it highly reactive towards nucleophiles, which is leveraged in the synthesis of various derivatives with diverse applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis or protein function.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 32 | Escherichia coli |

| Derivative C | 8 | Pseudomonas aeruginosa |

This data suggests that these derivatives could serve as potential leads for developing new antimicrobial agents.

Enzyme Inhibition

Another significant area of research involves the enzyme inhibitory properties of this compound. Some studies have focused on its ability to inhibit specific enzymes relevant in disease pathways.

Example: HDAC Inhibition

In a study exploring histone deacetylase (HDAC) inhibitors, compounds related to this oxadiazole derivative were tested for their ability to selectively degrade HDAC4. The findings indicated that certain derivatives achieved effective degradation rates in cellular models .

| Compound | DC50 (nM) | Cell Line |

|---|---|---|

| Compound 1 | 28 | Jurkat E6-1 |

| Compound 2 | 48 | Neuro-2a |

These results highlight the potential of this class of compounds in cancer therapy through epigenetic modulation.

The mechanism by which this compound exerts its biological effects primarily depends on its derivatives. As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or protein function. For enzyme inhibitors like HDACs, the mechanism often involves binding to the active site or altering enzyme conformation to inhibit activity .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

| Compound Name | Structure Type | Activity Type |

|---|---|---|

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide | Sulfonamide | Antimicrobial |

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonic acid | Acid | Enzyme Inhibition |

This comparison emphasizes the versatility and potential applications of this compound across different biological activities.

Q & A

Q. What are the established synthetic routes for preparing (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride?

The synthesis involves two primary steps: (1) formation of the 5-methyl-1,2,4-oxadiazole core via cyclocondensation of methyl-substituted amidoximes with acyl chlorides under reflux (80–100°C), and (2) sulfonation using chlorosulfonic acid in anhydrous dichloromethane. Critical parameters include strict moisture control to prevent hydrolysis of the sulfonyl chloride group and precise stoichiometry (1:1.2 molar ratio of oxadiazole intermediate to chlorosulfonic acid) to minimize byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Required measures include:

- Personal protective equipment (PPE): Chemical-resistant gloves (neoprene/nitrile), splash goggles, and lab coats.

- Containment: Use of fume hoods for all manipulations due to volatile HCl release.

- Storage: Sealed amber vials under inert gas (argon) at –20°C to prevent thermal degradation and moisture absorption.

- Emergency neutralization: Sodium bicarbonate solution for accidental spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance electrophilic reactivity in nucleophilic substitutions?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states, improving reaction rates by 30–40% compared to THF.

- Base additives : Triethylamine (2.5 eq.) scavenges HCl, maintaining pH 7–8 without inducing premature hydrolysis.

- Temperature control : Reactions performed at 0–5°C reduce side reactions while preserving sulfonyl chloride integrity .

Q. What analytical techniques confirm structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., δ 2.5 ppm for methyl group, δ 160–165 ppm for sulfonyl chloride).

- Mass spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ at m/z 212.02 (calc. 212.03).

- HPLC : Reverse-phase C18 column (UV 254 nm) with ≥95% peak area indicates purity suitable for biological assays .

Q. How does the 5-methyl group influence reactivity compared to other substituents?

The methyl group:

- Steric effects : Reduces electrophilicity at C3 by 15% (DFT calculations) compared to hydrogen-substituted analogs.

- Electronic effects : Hyperconjugation raises HOMO energy (–8.2 eV vs. –8.6 eV for phenyl derivatives), enhancing solubility (logP 1.2 vs. 2.4).

- Thermal stability : Decomposition onset at 180°C, 40°C higher than cyclopropyl analogs .

Q. What computational methods predict biological target interactions?

- Molecular docking : AutoDock Vina simulates binding to enzymatic pockets (e.g., carbonic anhydrase IX, ΔG ≈ –9.2 kcal/mol).

- QSAR models : Hammett σ values correlate with antimicrobial IC50 (R² = 0.87).

- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .

Q. How do contradictory findings on hydrolytic stability under varying pH conditions resolve?

Discrepancies arise from solvent matrices:

- Aqueous systems : Rapid hydrolysis at pH >6 (t₁/₂ < 1 hr in H2O/MeCN).

- Anhydrous systems : Stability up to pH 8 in THF with <5% degradation over 24 hr. Standardized testing using deuterated buffers and Karl Fischer titration clarifies water activity impacts .

Q. How does the sulfonyl chloride group compare to sulfonyl fluorides in click chemistry?

Q. Which structural modifications alter biological activity?

Key modifications:

Q. How is the mechanism of sulfonate ester formation validated?

Mechanistic studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.